tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3H-indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-11-9-7-6-8-10(11)12(16)15(17,4)5/h6-9,12H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWFUEPFVBCDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate. These compounds have demonstrated effectiveness against various bacterial strains, particularly Staphylococcus aureus and Mycobacterium smegmatis. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 3.90 μg/mL against S. aureus ATCC 25923 and even lower against methicillin-resistant S. aureus (MRSA) . This suggests that derivatives of this compound could be developed as new antimicrobial agents.
Anticancer Potential
Indole derivatives are known for their anticancer properties. The structural features of this compound make it a candidate for further investigation in cancer research. Studies have shown that similar indole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The exploration of this compound in cancer therapy could lead to the development of effective treatments.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex structures. For example, it can be utilized in the synthesis of other indole derivatives or as a precursor for creating bioactive molecules . The compound's reactivity can be harnessed to develop new synthetic pathways that enhance efficiency and yield.
Functionalization Opportunities
The presence of amino and carboxylate groups allows for functionalization at multiple sites on the molecule. This versatility can be exploited to create derivatives with tailored properties for specific applications in pharmaceuticals or materials science . The ability to modify the compound's structure opens avenues for innovation in drug design and material development.
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
In a recent study evaluating various indole derivatives, this compound was tested for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives were ineffective against Gram-negative strains like Escherichia coli, they exhibited promising activity against Gram-positive bacteria . This reinforces the potential of indole derivatives in addressing antibiotic resistance.
Research Findings: Structure-Activity Relationship
A comprehensive analysis of structure-activity relationships (SAR) among indole derivatives has provided insights into how modifications affect biological activity. By altering substituents on the indole ring or modifying the tert-butyl group, researchers can enhance antimicrobial potency or selectivity . Such findings are crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with key analogues reported in the literature:
*Calculated based on molecular formula C15H23N2O2.
Spectroscopic and Physicochemical Data
While direct spectroscopic data for the target compound are unavailable in the provided evidence, analogues highlight trends:
- Boc-Protected Indoles : All compounds exhibit characteristic Boc-group signals in <sup>13</sup>C NMR (~80 ppm for tert-butyl, ~155 ppm for carbonyl) .
- Amino Group: The 3-amino group in the target compound would show distinct <sup>1</sup>H NMR signals at ~1.5–2.5 ppm (NH2) and <sup>13</sup>C NMR at ~40–50 ppm (C-NH2).
Biological Activity
tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate (CAS No. 2060000-01-1) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : 262.35 g/mol
- Structural Characteristics : The compound features a tert-butyl group which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathways often include the use of indole derivatives and carboxylic acids, with tert-butyl groups introduced to enhance solubility and bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from indoles have shown MIC values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
This suggests that the compound may possess similar properties, potentially making it a candidate for further antimicrobial research.
Anticancer Activity
Indole derivatives are known for their anticancer properties. A study highlighted that several indole-based compounds displayed significant antiproliferative activities against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
The compound's structural features may contribute to its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Indole derivatives have been explored for their anti-inflammatory properties. The structure of this compound suggests potential inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes:
| Compound | COX Inhibition IC₅₀ (μM) |
|---|---|
| Compound A | 19.45 ± 0.07 |
| Compound B | 26.04 ± 0.36 |
| tert-butyl derivative | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and proliferation.
- Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound can bind effectively to target proteins involved in disease processes .
Study on Antimicrobial Efficacy
In a comparative study of various indole derivatives, the compound exhibited promising results against Gram-positive bacteria while showing limited activity against Gram-negative strains . This selective activity is crucial for developing targeted therapies.
Cancer Cell Line Research
In vitro studies focusing on A549 cells revealed that compounds with similar structural motifs to tert-butyl 3-amino derivatives significantly reduced cell viability at concentrations below 10 μM . This indicates a potential role in cancer treatment protocols.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including Boc protection, cyclization, and functionalization. For example, tert-butyl indole carboxylates are often synthesized via nucleophilic substitution or coupling reactions. A general approach includes:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like triethylamine in dichloromethane .
- Cyclization : Intramolecular cyclization of intermediates using catalysts such as DMAP or acidic/basic conditions to form the indole core .
- Amination : Direct amination at the 3-position via palladium-catalyzed coupling or reductive amination .
Optimization Tips : - Temperature control (0–20°C) minimizes side reactions during Boc protection .
- Use of HF in DME for deprotection steps ensures high yields while avoiding over-degradation .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key spectral features interpreted?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural refinement. Key parameters include bond angles (e.g., C-N-C in the indole ring: ~120°) and torsion angles to confirm stereochemistry .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., ~293.64 g/mol for related derivatives) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound’s toxicity profile is not fully characterized, but similar indole derivatives exhibit acute toxicity via inhalation or skin contact .
- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis of the Boc group .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water contact, as some intermediates release flammable gases .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to obtain accurate bond lengths and angles. For example, confirm the sp³ hybridization of the 2,2-dimethyl group via C-C bond lengths (~1.54 Å) .
- Refinement with SHELX : Apply the SHELXL program to refine hydrogen positions and occupancy factors. Discrepancies in NH group placement (e.g., amino vs. amide tautomers) can be resolved using Fourier difference maps .
- Validation Tools : Cross-check with CIF files and PLATON to detect symmetry violations or missed twinning .
Q. How can synthetic yields be improved for derivatives of this compound in multi-step reactions?
Methodological Answer:
-
Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination. Yields >80% are achievable with ligands like XPhos in toluene at 110°C .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while dichloromethane minimizes Boc group cleavage .
-
Workflow Example :
Step Reagent/Condition Yield Improvement Strategy Boc Protection Boc₂O, Et₃N, CH₂Cl₂ Use molecular sieves to absorb H₂O Cyclization DMAP, 0°C → RT Slow warming to avoid exothermic side reactions
Q. How do researchers address conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Case Study : If X-ray data indicates a planar indole ring but NMR suggests puckering, perform variable-temperature NMR. Line broadening at elevated temperatures supports dynamic conformational exchange .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian09) to validate proposed tautomers or stereoisomers .
- Cross-Validation : Use IR spectroscopy to confirm hydrogen bonding (e.g., NH stretches at ~3300 cm⁻¹) that may explain discrepancies in NH group positioning .
Q. What are the emerging applications of this compound in medicinal chemistry or materials science?
Methodological Answer:
-
Medicinal Chemistry : The indole core serves as a scaffold for kinase inhibitors. For example, derivatives with morpholine substitutions show promise in targeting PI3K pathways .
-
Materials Science : Boc-protected indoles are precursors for conductive polymers. Recent studies highlight their use in organic semiconductors due to planar π-systems .
-
Table: Recent Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
